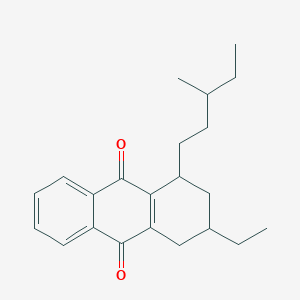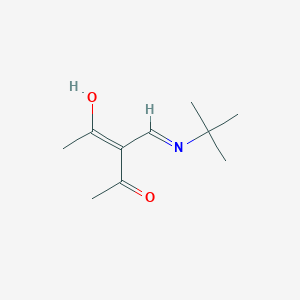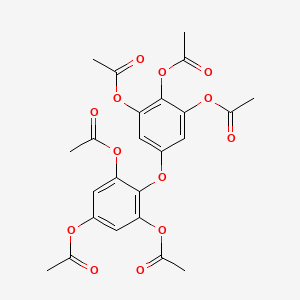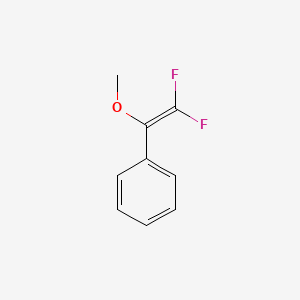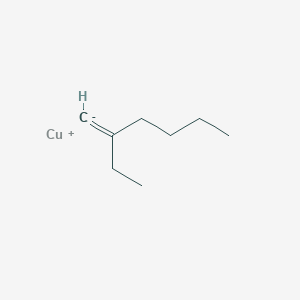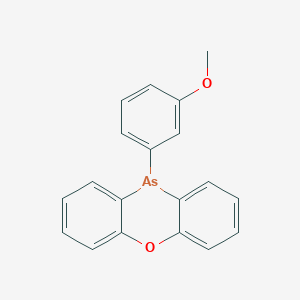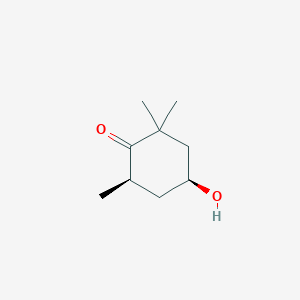
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- is a member of the class of hydroxycyclohexanones. This compound is characterized by a hydroxy group at position 4, a gem-dimethyl group at position 2, and an additional methyl substituent at position 6. It is a stereoisomer with specific (4S,6R) configuration, which plays a crucial role in its chemical behavior and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- typically involves the following steps:
Starting Material: The process begins with cyclohexanone as the starting material.
Hydroxylation: Introduction of the hydroxy group at the 4-position can be achieved through hydroxylation reactions using appropriate oxidizing agents.
Methylation: The addition of methyl groups at positions 2 and 6 is carried out using methylating agents under controlled conditions to ensure the correct stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Processes: Utilizing catalysts to enhance the efficiency and selectivity of the hydroxylation and methylation steps.
Optimized Reaction Conditions: Maintaining specific temperatures, pressures, and solvent systems to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to secondary alcohols.
Substitution: The compound can participate in substitution reactions where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Including halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Secondary alcohols.
Substitution Products: Compounds with new functional groups replacing the hydroxy group.
Scientific Research Applications
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a bacterial metabolite and its interactions with biological systems.
Medicine: Investigated for potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of metabolic pathways, potentially influencing cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4R,6R)-: Another stereoisomer with different spatial arrangement of atoms.
Cyclohexanone, 2,2,6-trimethyl-: Lacks the hydroxy group at position 4, resulting in different chemical properties.
2,6,6-trimethyl-2-hydroxycyclohexanone: Similar structure but with variations in the position of functional groups
Uniqueness
Cyclohexanone, 4-hydroxy-2,2,6-trimethyl-, (4S,6R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it valuable in stereoselective synthesis and applications where precise molecular configuration is crucial.
Properties
CAS No. |
55058-51-0 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4S,6R)-4-hydroxy-2,2,6-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6-7,10H,4-5H2,1-3H3/t6-,7+/m1/s1 |
InChI Key |
CSPVUHYZUZZRGF-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1=O)(C)C)O |
Canonical SMILES |
CC1CC(CC(C1=O)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


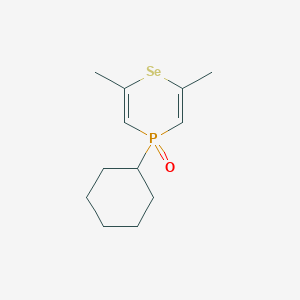
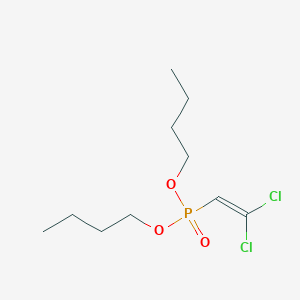
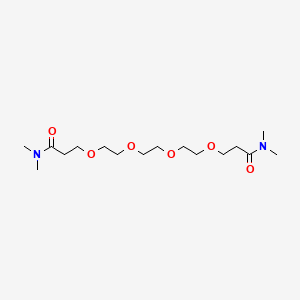
![6-{2-[(1e)-3,3-Diethyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14634000.png)
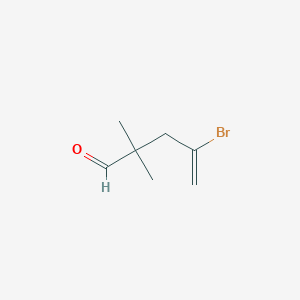
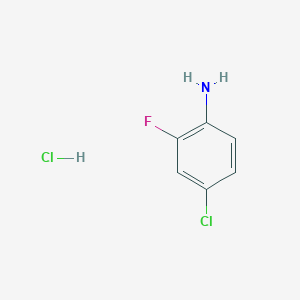
![1,1'-[1-(Trifluoromethanesulfonyl)ethane-1,2-diyl]dibenzene](/img/structure/B14634035.png)
